4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-ACETYL-1-(4-BROMOPHENYL)-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
The synthesis of 4-ACETYL-1-(4-BROMOPHENYL)-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and acetylation to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
4-ACETYL-1-(4-BROMOPHENYL)-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-ACETYL-1-(4-BROMOPHENYL)-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-ACETYL-1-(4-BROMOPHENYL)-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with various molecular targets and pathways. For example, its hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, affecting their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds to 4-ACETYL-1-(4-BROMOPHENYL)-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other heterocyclic compounds with similar structures, such as:
Thiazolidines: Known for their diverse biological activities and used in medicinal chemistry.
Pyrazoles: Studied for their potential therapeutic applications.
Triazoles: Known for their antimicrobial and anticancer properties. The uniqueness of 4-ACETYL-1-(4-BROMOPHENYL)-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C19H16BrNO5 |
---|---|
Molecular Weight |
418.2 g/mol |
IUPAC Name |
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H16BrNO5/c1-10(22)16-17(11-3-8-14(23)15(9-11)26-2)21(19(25)18(16)24)13-6-4-12(20)5-7-13/h3-9,17,23-24H,1-2H3 |
InChI Key |
SIKVHNWRWQWVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)O)OC)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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